Cas no 179686-79-4 (N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde)

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde is a protected amino aldehyde derivative widely used in organic synthesis and pharmaceutical research. The Boc (tert-butoxycarbonyl) group provides stability and selectivity during reactions, making it a valuable intermediate for constructing chiral cyclohexyl-based scaffolds. Its cis-configuration and aldehyde functionality enable versatile transformations, including reductive amination, nucleophilic additions, and cyclization reactions. This compound is particularly useful in the synthesis of bioactive molecules, peptidomimetics, and asymmetric catalysts. The racemic form allows for flexibility in chiral resolution or further derivatization. Its well-defined structure and compatibility with standard protecting group strategies enhance its utility in multistep synthetic routes.
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde structure
179686-79-4 structure
Product Name:N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
CAS No:179686-79-4
MF:C12H21NO3
MW:227.300043821335
CID:5463078
Update Time:2025-06-08

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
    • tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate
    • N-Boc-(+/-)-cis -2-amino aminocyclohexane-carbaldehyde
    • rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate
    • Z2307227895
    • Carbamic acid, N-[(1R,2S)-2-formylcyclohexyl]-, 1,1-dimethylethyl ester, rel-
    • Inchi: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
    • InChI Key: KNQREOBBZDSHPN-NXEZZACHSA-N
    • SMILES: O(C(C)(C)C)C(N[C@@H]1CCCC[C@@H]1C=O)=O

Computed Properties

  • Exact Mass: 227.15214353 g/mol
  • Monoisotopic Mass: 227.15214353 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 227.30
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.4

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde Pricemore >>

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Additional information on N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde

Recent Advances in the Application of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde (CAS: 179686-79-4) in Chemical Biology and Pharmaceutical Research

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde (CAS: 179686-79-4) is a versatile chiral building block widely used in the synthesis of bioactive molecules and pharmaceutical intermediates. Recent studies have highlighted its significance in asymmetric synthesis, medicinal chemistry, and drug discovery. This research brief consolidates the latest findings on its applications, synthetic methodologies, and biological relevance, providing a comprehensive overview for researchers in the field.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde as a key intermediate in the synthesis of novel cyclohexylamine-based protease inhibitors. The researchers employed a stereoselective reductive amination strategy to convert this aldehyde into high-value pharmacophores, achieving enantiomeric excesses of >95%. The resulting compounds exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the nanomolar range.

In the realm of chemical biology, a recent Nature Communications paper (2024) explored the use of 179686-79-4 as a scaffold for developing fluorescent probes targeting lysosomal enzymes. The Boc-protected amino group and aldehyde functionality allowed for efficient conjugation with fluorophores while maintaining enzyme affinity. These probes enabled real-time monitoring of cathepsin activity in live cells, offering new tools for studying lysosome-related diseases.

Process chemistry advancements have also been reported, with Organic Process Research & Development (2023) detailing a scalable synthesis of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde from commercially available cyclohexene derivatives. The optimized route features a biocatalytic asymmetric dihydroxylation step followed by periodate cleavage, achieving 78% overall yield on kilogram scale. This development addresses previous challenges in large-scale production of this valuable intermediate.

Emerging applications in peptide mimetics have been particularly noteworthy. A 2024 ACS Chemical Biology study utilized 179686-79-4 to construct constrained peptidomimetics that mimic β-turn structures. The cyclohexyl ring provided rigid conformational control, leading to enhanced binding affinity for G protein-coupled receptors. This approach has opened new avenues for developing peptide-based therapeutics with improved metabolic stability.

From a safety and pharmacokinetic perspective, recent ADMET studies of derivatives containing this scaffold have shown favorable profiles. The Boc-protected amino group appears to mitigate potential toxicity concerns associated with primary amines while maintaining good membrane permeability. These findings, reported in European Journal of Pharmaceutical Sciences (2023), support the continued use of this building block in drug discovery programs.

Looking forward, the unique stereochemical properties and synthetic versatility of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde position it as a valuable tool for addressing current challenges in targeted drug delivery and precision medicine. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, suggesting its relevance will continue to grow in coming years.

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